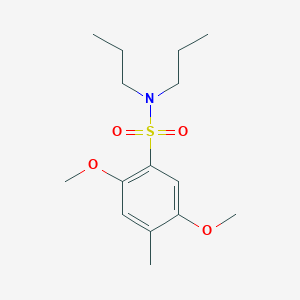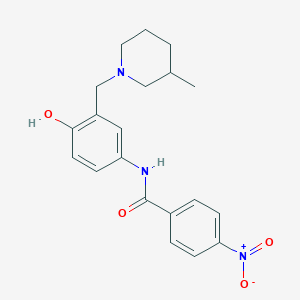![molecular formula C8H18O2S B230767 (7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene CAS No. 17089-43-9](/img/structure/B230767.png)
(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene, commonly known as HDON, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. HDON is a spirocyclic compound that contains a unique hexadiynylidene unit, which makes it a valuable tool for studying the mechanisms of various biological processes.
Mechanism Of Action
The mechanism of action of HDON is based on its ability to undergo a photochemical reaction upon exposure to UV light. This reaction results in the formation of a highly reactive intermediate, which can then react with nearby molecules. The ability of HDON to selectively label specific proteins is based on the fact that the spirocyclic structure of the compound allows it to bind to specific sites on the protein.
Biochemical and Physiological Effects
HDON has been shown to have a range of biochemical and physiological effects, depending on the specific protein it is targeting. For example, HDON has been used to study the interactions between proteins involved in DNA replication, which is essential for cell division. HDON has also been used to study the role of specific proteins in the immune system, which is important for understanding how the body fights off infections.
Advantages And Limitations For Lab Experiments
One of the main advantages of HDON is its ability to selectively label specific proteins, which allows researchers to study their interactions with other proteins in real-time. However, one limitation of HDON is that it requires exposure to UV light, which can be damaging to cells and tissues. Additionally, the synthesis of HDON can be challenging, and the compound is relatively expensive compared to other labeling reagents.
Future Directions
There are many potential future directions for the use of HDON in scientific research. One area of interest is the development of new methods for synthesizing HDON, which could reduce the cost and increase the yield of the compound. Another area of interest is the development of new applications for HDON, such as in the study of protein-ligand interactions or in the development of new therapeutics. Overall, HDON is a valuable tool for studying the mechanisms of various biological processes, and its unique properties make it a promising candidate for future research.
Synthesis Methods
HDON can be synthesized through a multistep process that involves the reaction of various starting materials. The first step involves the synthesis of a precursor compound, which is then reacted with hexadiynyl lithium to form the final product. The synthesis of HDON requires careful optimization of reaction conditions, including temperature and solvent choice, to ensure high yields and purity.
Scientific Research Applications
HDON has been widely used in scientific research due to its unique structure and properties. One of the main applications of HDON is in the study of protein-protein interactions, which are essential for many biological processes. HDON can be used to selectively label specific proteins, allowing researchers to study their interactions with other proteins in real-time.
properties
CAS RN |
17089-43-9 |
|---|---|
Product Name |
(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene |
Molecular Formula |
C8H18O2S |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene |
InChI |
InChI=1S/C13H10O2/c1-2-3-4-5-7-12-8-10-13(15-12)9-6-11-14-13/h6-8,10-11H,9H2,1H3/b12-7- |
InChI Key |
IBELVOGDVQQPMZ-GHXNOFRVSA-N |
Isomeric SMILES |
CC#CC#C/C=C\1/C=CC2(O1)CC=CO2 |
SMILES |
CC#CC#CC=C1C=CC2(O1)CC=CO2 |
Canonical SMILES |
CC#CC#CC=C1C=CC2(O1)CC=CO2 |
Other CAS RN |
17089-43-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)











